Cimigenol
Overview
Description
Cimigenol is a naturally occurring triterpenoid compound found in the rhizomes of Cimicifuga species, such as Cimicifuga foetida, Cimicifuga dahurica, and Cimicifuga heracleifolia . It is known for its diverse pharmacological properties, including anti-inflammatory, antitumor, and antioxidant activities . This compound has gained significant attention in recent years due to its potential therapeutic applications, particularly in the treatment of breast cancer .
Mechanism of Action
Target of Action
Cimigenol, a potent compound isolated from Cimicifuga, primarily targets the protein AKT1 . AKT1 is a serine/threonine protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration.
Mode of Action
This compound interacts with its primary target, AKT1, by exhibiting strong binding . This interaction is characterized by greater structural stability and lower interaction energy compared to other compounds . The specific molecular mechanisms underlying its effectiveness remain unclear .
Biochemical Pathways
This compound affects various biological processes such as lipid metabolism, the signaling pathway in diabetes, viral infections, and cancer-related pathways . It exerts its effects through a multi-component, multi-target synergistic approach .
Pharmacokinetics
These properties play a crucial role in drug discovery and chemical safety assessment
Result of Action
The molecular and cellular effects of this compound’s action primarily involve its interaction with AKT1, leading to potential anti-tumor activity . It has been suggested that this compound, targeting AKT-1, represents an effective compound in breast cancer therapy .
Biochemical Analysis
Biochemical Properties
Cimigenol interacts with various biomolecules, including enzymes and proteins. It exhibits strong binding to the protein AKT1 . This interaction is characterized by high structural stability and low interaction energy .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. In breast cancer treatment, it exerts its effects through a multi-component, multi-target synergistic approach . It also depresses acute myeloid leukemia cells by breaking bone marrow stromal cells via the CXCR4/SDF-1α pathway .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, it binds strongly to the target protein AKT1, influencing its function .
Metabolic Pathways
This compound is involved in various biological processes such as lipid metabolism, the signaling pathway in diabetes, viral infections, and cancer-related pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cimigenol typically involves the extraction of the compound from the rhizomes of Cimicifuga species. The extraction process includes the following steps:
Collection and Drying: The rhizomes are collected, cleaned, and dried.
Extraction: The dried rhizomes are subjected to solvent extraction using solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification processes but on a larger scale. Advanced techniques, such as supercritical fluid extraction, may be employed to enhance the efficiency and yield of the extraction process .
Chemical Reactions Analysis
Types of Reactions
Cimigenol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique pharmacological properties .
Scientific Research Applications
Cimigenol has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in the study of triterpenoid synthesis and reactivity.
Biology: Research on this compound focuses on its biological activities, such as anti-inflammatory and antioxidant effects.
Comparison with Similar Compounds
Cimigenol is unique among triterpenoids due to its strong binding affinity to the AKT1 protein and its structural stability. Similar compounds include:
Formononetin: Another active compound found in Cimicifuga species, known for its anti-inflammatory and antitumor properties.
Stigmasterol: A phytosterol with structural similarities to this compound but with different biological activities.
Cimicitaiwanins: A group of triterpenoids isolated from Cimicifuga taiwanensis, known for their anti-inflammatory effects.
This compound stands out due to its greater structural stability and lower interaction energy with the AKT1 protein compared to other similar compounds .
Properties
IUPAC Name |
(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosane-2,9-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O5/c1-16-14-17-22(25(4,5)33)35-30(34-17)21(16)26(6)12-13-29-15-28(29)11-10-20(31)24(2,3)18(28)8-9-19(29)27(26,7)23(30)32/h16-23,31-33H,8-15H2,1-7H3/t16-,17-,18+,19+,20+,21-,22+,23-,26-,27-,28-,29+,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBHUROFMYCHGI-IEUUZZHOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)O)C)O2)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O)C)O2)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3779-59-7 | |
Record name | Cimigenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003779597 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CIMIGENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN559V4Y83 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cimigenol?
A1: this compound has the molecular formula C30H48O4 and a molecular weight of 472.70 g/mol. []
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, extensive spectroscopic data, including NMR (1H and 13C), IR, and mass spectrometry, has been used to characterize this compound and its derivatives. [, , , , , , , , ]
Q3: What is the typical structure of this compound glycosides?
A3: this compound glycosides typically feature this compound as the aglycone with a sugar moiety, often xylose or arabinose, attached at the C-3 position. Variations in sugar type and additional substitutions on the this compound backbone contribute to the diversity of this compound glycosides found in nature. [, , , , , , , ]
Q4: What are the potential therapeutic applications of this compound and its derivatives?
A4: Research suggests this compound and its derivatives may have potential in several areas:
- Anticancer activity: this compound and certain derivatives have shown cytotoxic effects against various cancer cell lines, including breast cancer [], multiple myeloma [], colon cancer [], and others [, , , ].
- Anti-inflammatory activity: this compound-containing extracts have demonstrated anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokine production. []
- Antibacterial activity: Some this compound derivatives exhibit weak antibacterial activities. []
- Osteoclast inhibition: Certain this compound glycosides have demonstrated the ability to inhibit osteoclasts, suggesting potential for treating bone-related disorders. []
- Anticomplementary activity: Some this compound glycosides exhibit inhibitory effects on the complement system, a part of the immune system. [, ]
Q5: How does this compound induce apoptosis in cancer cells?
A5: Studies on colon cancer cells suggest this compound can induce both apoptotic and autophagic cell death. Apoptosis appears to be mediated through the activation of caspase-8 and -3, leading to PARP cleavage. []
Q6: How does the structure of this compound glycosides influence their biological activity?
A6: Structure-activity relationship studies indicate that:
- The presence of a sugar moiety, particularly xylose or arabinose, at the C-3 position of this compound is often crucial for activity. [, ]
- Modifications at the C-25 position, such as acetylation or methylation, can significantly impact cytotoxicity. [, ]
- The type of sugar moiety at C-3 can also influence activity, with arabinose sometimes leading to enhanced effects compared to xylose. []
Q7: Are there any known interactions of this compound with cellular targets?
A7: this compound has been shown to influence the CXCR4/SDF-1α pathway in acute myeloid leukemia cells, leading to decreased cell proliferation and increased apoptosis. [] Additionally, specific this compound glycosides have shown positive allosteric modulation of GABA(A) receptors, which could contribute to the beneficial effects of Cimicifuga extracts. []
Q8: What is known about the absorption of this compound glycosides?
A8: A study using a rat intestinal perfusion model showed that this compound xyloside, along with other cimicifugosides, exhibits good absorption in the intestines, suggesting potential for oral bioavailability. []
Q9: Is there any information available on the toxicity of this compound?
A9: While Cimicifuga extracts are generally considered safe for human consumption, specific toxicological data on isolated this compound is limited and requires further investigation. []
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